molecular formula C14H9Br2NO3 B310307 N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide

N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide

Cat. No. B310307
M. Wt: 399.03 g/mol
InChI Key: VJYCHZPVKJWAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDB is a member of the benzamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide exerts its biological activities through various mechanisms of action. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to inhibit the activity of monoamine oxidase A by binding to the active site of the enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various neurological processes. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to have various biochemical and physiological effects. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been shown to inhibit the activity of monoamine oxidase A, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has several advantages for lab experiments. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide is relatively easy to synthesize and is commercially available. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to have diverse biological activities, making it a promising candidate for various scientific research applications. However, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide also has some limitations for lab experiments. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has shown promising results as a fluorescent probe for imaging applications, and further research could lead to the development of more efficient and specific probes. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also shown potential as a therapeutic agent for various neurological disorders and cancer, and further research could lead to the development of more effective treatments. In addition, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide could be further optimized for use in lab experiments by improving its solubility and reducing its toxicity.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide involves the reaction between 2,5-dibromobenzoyl chloride and 1,3-benzodioxole-5-amine in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide. The synthesis method of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been optimized to achieve high yield and purity.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to possess a wide range of biological activities, making it a promising candidate for various scientific research applications. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to be a potent inhibitor of the enzyme monoamine oxidase A, which is implicated in various neurological disorders.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide

Molecular Formula

C14H9Br2NO3

Molecular Weight

399.03 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide

InChI

InChI=1S/C14H9Br2NO3/c15-8-1-3-11(16)10(5-8)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18)

InChI Key

VJYCHZPVKJWAAG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

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